

2-Formyl-4-(trifluoromethyl)phenylboronic acid molecular weight

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Compound of Interest

Compound Name: 2-Formyl-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B581456

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An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic acid

This technical guide provides a comprehensive overview of **2-Formyl-4-(trifluoromethyl)phenylboronic acid**, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines the compound's physicochemical properties, provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and includes a visual representation of the reaction workflow.

Physicochemical Properties

2-Formyl-4-(trifluoromethyl)phenylboronic acid is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules.^{[1][2]} The presence of both a formyl and a trifluoromethyl group imparts unique reactivity to this compound.^[1] The electron-withdrawing nature of these substituents significantly increases the Lewis acidity of the boronic acid moiety.^[1]

Quantitative Data Summary

Property	Value
Molecular Weight	217.94 g/mol [3][4][5]
Molecular Formula	C ₈ H ₆ BF ₃ O ₃ [3][4][5]
CAS Number	1217501-35-3[3][4]
Purity	Typically available at ≥95% or ≥98%[3][4][6]
Appearance	White to slightly yellow crystalline powder[2]
IUPAC Name	(2-formyl-4-(trifluoromethyl)phenyl)boronic acid[4]
SMILES	<chem>O=CC1=CC(C(F)(F)F)=CC=C1B(O)O</chem> [4]
InChI Key	XMALWAHKGBEGSV-UHFFFAOYSA-N[3]

Applications in Organic Synthesis

Due to its bifunctional nature, possessing both a reactive aldehyde group and a boronic acid, this compound is highly valuable in the construction of complex molecular architectures, particularly in the pharmaceutical and material science sectors.[1][6] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with **2-Formyl-4-(trifluoromethyl)phenylboronic acid**. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **2-Formyl-4-(trifluoromethyl)phenylboronic acid**

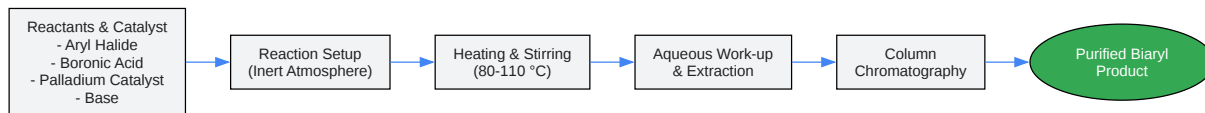
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), **2-Formyl-4-(trifluoromethyl)phenylboronic acid** (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) to the flask.
- **Solvent Addition:** Add the degassed solvent (5-10 mL) to the reaction mixture.
- **Reaction Execution:** Stir the mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Synthesis

2-Formyl-4-(trifluoromethyl)phenylboronic acid can be synthesized from the corresponding bromobenzaldehyde.[1] A typical synthetic route involves a two-step reaction: protection of the aldehyde group, followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate.[1]

Structural Considerations

In solution, particularly in solvents like DMSO and acetone, 2-formylphenylboronic acids can exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole.[1] This isomerization is an important consideration for reaction mechanisms and spectroscopic analysis. In the solid state, it typically exists as a dimer.[1]

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